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Compound of Interest

Compound Name: Trinitroacetonitrile

Cat. No.: B13761577

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Trinitroacetonitrile (TNAN) is a highly energetic and potentially explosive
compound. The information provided herein is for theoretical and academic purposes only. All
experimental work with this or related materials should be conducted by highly trained
professionals in a specialized laboratory equipped for handling explosive substances, with all
appropriate safety measures in place. Detailed experimental data on the reaction mechanisms
of trinitroacetonitrile are scarce in publicly available literature; therefore, much of the following
information is based on established principles of organic chemistry and extrapolation from
analogous polynitro and cyano compounds.

Introduction

Trinitroacetonitrile, C(NO2)sCN, is a unique organic molecule featuring a quaternary carbon
substituted with three nitro groups and a nitrile group. The powerful electron-withdrawing nature
of the three nitro groups renders the nitrile carbon highly electrophilic and activates the
molecule towards various chemical transformations. These same properties also contribute to
its high energy content, making it a subject of interest in the field of energetic materials.
Understanding its reaction mechanisms is crucial for its potential application in organic
synthesis and for ensuring its safe handling.

Physicochemical Properties (Predicted and Known
Analogues)
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A summary of key physicochemical data is presented below. Direct experimental values for

trinitroacetonitrile are limited; therefore, some values are estimated based on related

compounds.
Property Value/Description Source/Analogy
Molecular Formula C2N40Oe -
Molecular Weight 176.04 g/mol -
) ) Analogy with other small

Appearance Expected to be a solid or oil. )

polynitroalkanes.

Typical for polynitroaliphatic
Density High, likely > 1.8 g/cm3 yP POy P

compounds.

Impact Sensitivity

Expected to be very sensitive.

Characteristic of gem-polynitro

compounds.

Thermal Stability

Expected to be low, with a
propensity for explosive

decomposition upon heating.

The high degree of nitration

suggests thermal instability.

Spectroscopy (IR)

Strong absorbances expected
for -NO2 (asymmetric and
symmetric stretching) and -
C=N stretching. The C(NO2)3
group often shows

characteristic vibrations.

General knowledge of
functional group IR

frequencies.

Spectroscopy (NMR)

13C NMR would show two
quaternary carbons, with the
carbon attached to the nitro
groups being significantly

downfield.

General principles of NMR

spectroscopy.

Proposed Synthesis of Trinitroacetonitrile

While a definitive, high-yield synthesis of trinitroacetonitrile is not widely published, a

plausible route can be extrapolated from the synthesis of other gem-trinitro compounds, such
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as trinitromethane (nitroform). A potential pathway could involve the nitration of a suitable
precursor.

Hypothetical Synthesis Pathway:

A possible precursor for the synthesis of trinitroacetonitrile could be a compound that already
contains the cyano group and can undergo nitration. One hypothetical route could start from
malononitrile or cyanoacetic acid derivatives, followed by a series of nitration and
halogenation/elimination or oxidation steps. A more direct, albeit challenging, approach might
involve the direct nitration of a dinitroacetonitrile salt.

Experimental Protocol (Hypothetical): Nitration of a Dinitroacetonitrile Salt

WARNING: This is a hypothetical procedure and should not be attempted without a thorough
risk assessment and in a facility designed for handling explosive materials.

» Preparation of the Starting Material: A salt of dinitroacetonitrile would first need to be
synthesized. This could potentially be achieved through the nitration of a cyanoacetate
precursor followed by salt formation.

o Nitration Reaction:

o In a specialized, cooled reaction vessel equipped with remote monitoring, a solution of the
dinitroacetonitrile salt in a suitable solvent (e.g., a highly fluorinated or inert solvent) is
prepared.

o A powerful nitrating agent, such as a mixture of nitric acid and sulfuric acid (oleum) or
dinitrogen pentoxide (N20s), is added dropwise at a strictly controlled low temperature
(e.g.,<0°C).

o The reaction mixture is stirred for a defined period, with continuous monitoring for any
signs of an exothermic runaway reaction.

e Work-up and Isolation:

o The reaction mixture is carefully quenched by pouring it onto ice.
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o The product is extracted with a suitable organic solvent (e.g., dichloromethane), and the
organic layer is washed with water and brine.

o The solvent is removed under reduced pressure at low temperature to yield crude
trinitroacetonitrile.

« Purification: Purification of such an energetic compound is extremely hazardous. If
attempted, it would likely involve techniques such as low-temperature crystallization from a
carefully selected solvent system.

Workflow for Synthesis of Energetic Materials:
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Preparation and PPE
Don Appropriate PPE
(Gloves, Goggles, Lab Coat, Blast Shield)
C(NO2)3-C=N
30+ Work in a Certified Fume Hood
C(NO2)3-C=N*-H Handling
}20 Use Small Quantities (<100 mg)
C(NO2)3-C(=N-H)-O*H2
Use Non-Sparking Tools
C(NO2)3-C(=NH)-OH Avoid Friction and Shock
l‘automerization Waste Disposal
C(NO2)3-C(=0)-NH:2 Deactivate/Desensitize Waste

}30*, A

C(NO2)3-COOH

Dispose as Hazardous Explosive Waste
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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